Ceftibuten Related Impurity 9 is a chemical compound associated with the antibiotic ceftibuten, which is a third-generation cephalosporin. Ceftibuten is primarily used to treat various bacterial infections, including acute bacterial exacerbations of chronic bronchitis and acute bacterial otitis media. Ceftibuten Related Impurity 9 serves as a reference standard in pharmaceutical research, particularly in analytical methods for assessing the purity and stability of ceftibuten formulations. Its chemical structure and properties are critical for understanding its role as an impurity in ceftibuten production .
The outcomes of these reactions depend on the specific reagents and conditions employed, leading to various products such as sulfoxides, sulfones, thioethers, or amines.
While specific biological activity data for Ceftibuten Related Impurity 9 is limited, its relevance arises from its association with ceftibuten. Ceftibuten functions by binding to penicillin-binding proteins in bacterial cell walls, inhibiting cell wall synthesis and leading to bactericidal effects. Studies involving Ceftibuten Related Impurity 9 contribute to understanding the metabolic pathways and degradation products of ceftibuten, thereby assisting in evaluating its pharmacokinetics and pharmacodynamics .
The synthesis of Ceftibuten Related Impurity 9 involves several key steps:
Alternative synthetic routes may involve phenylmethyl 2-(2-acylated aminothiazol-4-yl) acetate, employing similar acylation and condensation methods . Industrial production adheres to these synthetic pathways but emphasizes stringent quality control to ensure high purity levels.
Ceftibuten Related Impurity 9 has several applications across different fields:
Ceftibuten Related Impurity 9 can be compared with several other related impurities:
| Compound Name | Structural Differences |
|---|---|
| Ceftibuten Related Impurity 1 | Similar core structure but different functional groups |
| Ceftibuten Related Impurity 3 | Shares core structure; different substituents |
| Ceftibuten Related Impurity 4 | Variations in side chains attached to the core structure |
| Ceftibuten Related Impurity 5 | Distinct functional groups affecting reactivity |
The uniqueness of Ceftibuten Related Impurity 9 lies in its specific structural features and functional groups that influence its chemical reactivity and biological behavior compared to these similar compounds.
Ceftibuten Related Impurity 9 is characterized by the molecular formula C₁₉H₂₀N₂O₆S with a molecular weight of 404.45 grams per mole [1] [7] [19]. The compound is assigned Chemical Abstracts Service registry number 103054-27-9, which serves as its unique identifier in chemical databases [1] [7] [22]. The International Union of Pure and Applied Chemistry name for this impurity is (Z)-1-ethyl 5-methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)pent-2-enedioate [7].
The molecular structure of Ceftibuten Related Impurity 9 contains several distinct functional groups that define its chemical behavior [4]. The compound features a thiazole ring system, which is characteristic of many pharmaceutical intermediates and impurities derived from beta-lactam antibiotics [4]. The presence of carboxylic acid derivatives in the form of ethyl and methyl esters contributes to the compound's overall polarity and solubility characteristics [4].
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 103054-27-9 [1] |
| Molecular Formula | C₁₉H₂₀N₂O₆S [1] |
| Molecular Weight | 404.45 g/mol [1] |
| International Union of Pure and Applied Chemistry Name | (Z)-1-ethyl 5-methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)pent-2-enedioate [7] |
The physical and chemical properties of Ceftibuten Related Impurity 9 are critical for understanding its behavior during pharmaceutical manufacturing and analytical procedures [4]. The compound exhibits characteristics typical of organic molecules containing both polar and nonpolar functional groups [4]. The presence of the sulfur atom within the thiazole ring system contributes to the compound's electronic properties and potential for coordination with metal ions [4].
| Physical Property | Characteristic |
|---|---|
| Standard Purity | > 95% [4] |
| Appearance | Solid form [4] |
| Usage Classification | Research use only [4] |
| Storage Requirements | Controlled conditions required [4] |
The stereochemical configuration of Ceftibuten Related Impurity 9 is defined by the presence of a geometric isomer designation in its International Union of Pure and Applied Chemistry name [7]. The (Z)-configuration indicates the spatial arrangement of substituents around the double bond present in the pent-2-enedioate chain [7]. This geometric isomerism is significant because it can influence the compound's biological activity and analytical behavior compared to its (E)-isomer counterpart [7].
The thiazole ring system within the molecule provides additional sites for potential stereochemical complexity, although the specific three-dimensional arrangement of atoms around these centers is determined by the synthetic pathway used in the formation of this impurity [7]. The benzyloxy carbonyl group introduces conformational flexibility to the molecule, which can affect its interaction with analytical columns and detection systems [7].
Understanding the stereochemical properties of Ceftibuten Related Impurity 9 is essential for developing appropriate analytical methods for its detection and quantification in pharmaceutical preparations [7]. The geometric isomerism can result in different retention times during chromatographic analysis, making it crucial to account for this structural feature during method development [7].
The stability profile of Ceftibuten Related Impurity 9 is intrinsically linked to its structural characteristics and the environmental conditions to which it is exposed [13]. Beta-lactam-related compounds and their impurities generally exhibit sensitivity to various stress conditions, including hydrolysis, oxidation, and thermal degradation [13]. The presence of ester functionalities in the molecular structure makes this impurity potentially susceptible to hydrolytic degradation under aqueous conditions [13].
Ceftibuten Related Impurity 9, identified by the Chemical Abstracts Service registry number 103054-27-9, represents a significant pharmaceutical impurity in the production of ceftibuten, a third-generation cephalosporin antibiotic [1] [2]. The compound is characterized by the molecular formula C₁₉H₂₀N₂O₆S with a molecular weight of 404.45 grams per mole [1] [2].
The synthetic pathways for Ceftibuten Related Impurity 9 are intrinsically linked to the parent compound ceftibuten manufacturing processes. The conventional route for ceftibuten synthesis utilizes penicillin as the starting material, followed by a series of chemical transformations involving side chain modifications [3]. However, alternative synthetic approaches have been developed to improve efficiency and reduce environmental impact.
A novel preparation method developed for ceftibuten provides insights into potential impurity formation pathways. This method employs cefaclor parent nucleus as the starting material through a three-stage process [4]. The first stage involves reaction with magnesium powder in methyltetrahydrofuran at 30°C until complete dissolution of magnesium occurs [4]. The second stage utilizes weak-base ion-exchange resin catalysis with 2-(2-carbobenzoxy-aminothiazol-4-yl)-5-carbobenzoxy-2-pentenoic acid in the presence of styrene-divinylbenzene resins [4]. The final stage employs hydrolysis using isopropanol and sodium hydroxide, followed by dichloromethane extraction and crystallization at pH 5-6 [4].
During these synthetic transformations, Ceftibuten Related Impurity 9 can form through various side reactions, particularly during the acylation and condensation steps that are fundamental to cephalosporin synthesis . The compound may arise from incomplete reactions, side chain rearrangements, or degradation processes occurring under the synthetic conditions employed.
The formation of Ceftibuten Related Impurity 9 originates from several key starting materials and intermediates used in ceftibuten manufacturing. Primary starting materials include 7-aminocephalosporanic acid (7-ACA), which serves as the fundamental substrate for most semi-synthetic cephalosporins [6] [7]. The 7-ACA nucleus is typically obtained from cephalosporin C through either chemical or enzymatic processes [6] [7].
Key intermediates in the synthetic pathway include:
Cephalosporin C - The primary natural cephalosporin produced by fermentation of Acremonium chrysogenum, serving as the starting point for 7-ACA production [8] [9]. This compound undergoes deacylation to produce the core cephalosporin nucleus required for further derivatization.
Glutaryl-7-aminocephalosporanic acid (GL-7-ACA) - An important intermediate formed during the enzymatic conversion of cephalosporin C to 7-ACA [7]. This intermediate is generated through the action of D-amino acid oxidase and subsequently converted to 7-ACA using GL-7-ACA acylase.
Thiazole-containing side chain precursors - Compounds such as 2-(2-aminothiazol-4-yl)acetic acid derivatives, which provide the characteristic side chain structure found in ceftibuten and related impurities [10]. These intermediates are crucial for introducing the aminothiazole moiety that characterizes this class of cephalosporins.
Protected intermediates - Various benzyloxycarbonyl-protected compounds that are used to facilitate selective reactions while preventing unwanted side reactions [4]. The use of protective groups is essential for maintaining selectivity during multi-step synthesis but can lead to incomplete deprotection and formation of related impurities.
The formation of Ceftibuten Related Impurity 9 involves several mechanistic pathways characteristic of cephalosporin chemistry. The fundamental reaction mechanism centers around the β-lactam ring system, which is inherently reactive and susceptible to various chemical transformations [11] [12].
β-Lactam Ring Formation Mechanism - The initial formation of the β-lactam ring occurs through the action of isopenicillin N synthase, which catalyzes the cyclization of the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteine-D-valine to form the bicyclic β-lactam structure [12]. This enzymatic process is critical for establishing the core cephalosporin framework.
Ring Expansion Mechanism - The conversion from penicillin-type structures to cephalosporin-type structures involves an oxidative ring expansion mechanism catalyzed by deacetoxycephalosporin C synthetase [7]. This transformation expands the five-membered thiazolidine ring to the six-membered dihydrothiazine ring characteristic of cephalosporins.
Side Chain Attachment Mechanisms - The attachment of side chains to the cephalosporin nucleus typically occurs through amide bond formation mechanisms. These reactions often involve activated carboxylic acid derivatives and can proceed through various coupling methodologies, including the use of coupling reagents such as 4-toluenesulfonyl chloride [13].
Impurity Formation Mechanisms - Ceftibuten Related Impurity 9 can form through several mechanisms:
The reactivity of cephalosporins is enhanced by the electron-withdrawing effect of the β-lactam carbonyl group and the potential for leaving group elimination at the C-3' position [11]. These factors contribute to the formation of various impurities during synthesis and storage.
Industrial production of cephalosporin antibiotics, including management of related impurities like Ceftibuten Related Impurity 9, requires stringent control measures and specialized manufacturing considerations [14] [15]. The production environment must address both efficacy and safety requirements while maintaining product quality standards.
Facility Design and Containment - Cephalosporin manufacturing requires dedicated and segregated facilities to prevent cross-contamination with other pharmaceutical products [14]. Regulatory agencies worldwide mandate that cephalosporins be produced in completely independent and self-contained areas, separate from penicillin and other β-lactam production [14]. Air quality monitoring outside the cephalosporin area must be conducted regularly to detect any contamination [15].
Process Control and Quality Assurance - Industrial production employs comprehensive process analytical technology to monitor critical process parameters and ensure consistent product quality [16]. Key control points include:
Batch Documentation and Traceability - Each production batch requires detailed documentation including weights, measures, and batch numbers of all raw materials and intermediates used [16]. Actual results for critical process parameters must be recorded, along with any deviations noted during production and their subsequent investigation.
Scale-up Considerations - The transition from laboratory to industrial scale requires careful optimization of reaction conditions to maintain impurity profiles within acceptable limits [8]. Factors such as mixing efficiency, heat transfer, and residence time distribution can significantly impact impurity formation during scale-up operations.
The removal and control of Ceftibuten Related Impurity 9 requires sophisticated purification methodologies that can effectively separate structurally similar compounds while maintaining the integrity of the desired product [17] [18].
Chromatographic Purification - High-performance liquid chromatography (HPLC) represents the primary analytical and preparative technique for cephalosporin purification [17]. Reverse-phase chromatography using C18 stationary phases with acetonitrile-phosphate buffer mobile phases provides effective separation of ceftibuten from related impurities [19]. The optimization of mobile phase composition, flow rate, and buffer pH is critical for achieving adequate resolution between the main component and impurities.
Crystallization and Recrystallization - Controlled crystallization techniques are employed to achieve high-purity ceftibuten while minimizing impurity incorporation [20] [18]. The process involves:
Ion Exchange Chromatography - Ion exchange resins, particularly weakly basic anion exchangers, can effectively separate cephalosporin compounds based on their ionic characteristics [17] [21]. The use of styrene-divinylbenzene resins has proven effective for both synthetic applications and purification processes.
Solvent Extraction and Liquid-Liquid Separation - Selective extraction using organic solvents can provide initial purification and concentration of cephalosporin products [22]. Aqueous two-phase systems composed of water-miscible organic solvents and salts offer environmentally friendly alternatives to traditional organic extraction methods.
Advanced Purification Technologies - Modern approaches include:
The development of environmentally sustainable manufacturing processes for cephalosporin antibiotics has become increasingly important, driving the adoption of green chemistry principles in both synthesis and purification operations [23] [24].
Solvent Selection and Replacement - Traditional cephalosporin synthesis often relies on chlorinated solvents and other environmentally problematic chemicals [25]. Green chemistry approaches focus on:
Enzymatic Synthesis Approaches - Biocatalytic methods offer significant advantages in terms of environmental sustainability [23] [24]. Enzymatic approaches include:
Waste Minimization Strategies - Green manufacturing approaches focus on reducing waste generation through:
Energy Efficiency Improvements - Sustainable manufacturing incorporates energy-efficient processes including:
Biodegradable and Non-toxic Reagents - Green chemistry principles emphasize the use of:
The implementation of these green chemistry approaches not only reduces environmental impact but often results in improved process economics through reduced waste treatment costs, lower solvent consumption, and enhanced process efficiency [23] [26]. The enzymatic production of cephalosporin antibiotics, for example, does not pollute the environment and is not likely to contribute to antimicrobial resistance caused by manufacturing waste [26].
| Purification Method | Efficiency | Environmental Impact | Industrial Scalability |
|---|---|---|---|
| Reverse-phase HPLC | High | Moderate | Limited |
| Crystallization | Moderate-High | Low | Excellent |
| Ion Exchange | Moderate | Low | Good |
| Enzymatic Resolution | High | Very Low | Good |
| Membrane Separation | Moderate | Low | Excellent |